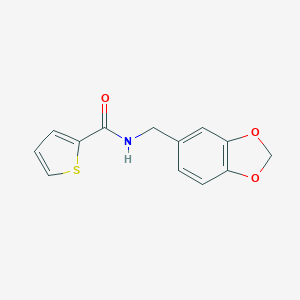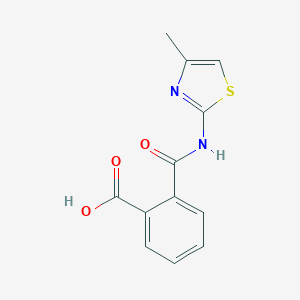
2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide, also known as MPBD, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. MPBD belongs to the class of phenethylamines and has been found to exhibit unique biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide involves its interaction with the serotonin receptor system. As a partial agonist at the 5-HT2A receptor, 2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide can activate the receptor to a certain extent, leading to downstream signaling events. However, its activity is limited compared to full agonists such as LSD. 2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide has also been found to act as an antagonist at the 5-HT2B receptor, which can prevent the receptor from being activated by other ligands.
Biochemical and Physiological Effects:
2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide has been found to induce a range of biochemical and physiological effects in animal models. It has been shown to increase locomotor activity, alter body temperature, and induce head-twitch behavior. These effects are thought to be mediated by its interaction with the serotonin receptor system. 2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide has also been found to have anxiogenic effects, which may be useful in studying anxiety disorders.
Advantages and Limitations for Lab Experiments
2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide has several advantages as a research tool. It has a high affinity for the 5-HT2A receptor, which is a target of interest in various fields such as neuroscience and psychiatry. It is also relatively easy to synthesize and can be obtained in high purity. However, there are also limitations to its use. 2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide has a short half-life, which can make it difficult to study its long-term effects. It is also not as potent as other phenethylamines such as LSD, which can limit its usefulness in certain experiments.
Future Directions
There are several future directions for the study of 2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide. One area of interest is its potential use in the treatment of anxiety disorders. Its anxiogenic effects may be useful in developing new therapies for these conditions. Another area of interest is its interaction with other serotonin receptor subtypes. Further research is needed to fully understand its activity at these receptors and its potential therapeutic uses. Overall, 2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide has the potential to be a valuable tool in scientific research and may lead to new discoveries in the field of neuroscience.
Synthesis Methods
The synthesis of 2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with propylamine. The reaction is carried out in anhydrous conditions and in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography, yielding 2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide as a white crystalline powder.
Scientific Research Applications
2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide has been used in scientific research as a tool to study the serotonin receptor system. It has been found to act as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in various physiological processes such as mood regulation, perception, and cognition. 2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide has also been found to have a high affinity for the 5-HT2B receptor, which is implicated in cardiovascular function.
properties
Product Name |
2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide |
|---|---|
Molecular Formula |
C12H19NO4S |
Molecular Weight |
273.35 g/mol |
IUPAC Name |
2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO4S/c1-5-6-13-18(14,15)12-8-10(16-3)9(2)7-11(12)17-4/h7-8,13H,5-6H2,1-4H3 |
InChI Key |
FVAWAVLCPWDQFT-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=C(C=C(C(=C1)OC)C)OC |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=C(C(=C1)OC)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Methyl-2-[(3-pyridinylamino)carbonyl]benzoic acid](/img/structure/B225381.png)


![1-[(4-iodophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225390.png)


![4-{[(2-methoxybenzyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B225399.png)
![4-iodo-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B225413.png)
![4-chloro-2-[(2-isopropyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B225415.png)
![1-[(4-bromo-1-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225419.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B225420.png)

